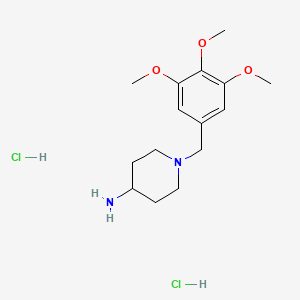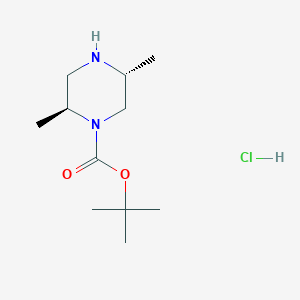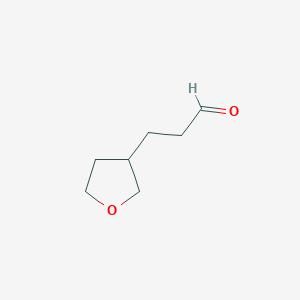
2-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)acetamide
Vue d'ensemble
Description
2-Chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as 2-chloro-N-isopropyl-N-(2,2,2-trifluoroethyl)acetamide or 2-chloro-N-isopropyl-N-trifluoroacetamide (CIAT), is a synthetic organic compound used in a variety of scientific applications. Its properties make it an ideal choice for use in organic synthesis, as a catalyst, and as a reagent in various biochemical and physiological experiments.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Xanthate-Transfer Approach
The xanthate transfer process is a method used to create α-trifluoromethylamines and related fluorinated derivatives, showcasing the utility of fluorinated acetamides in the synthesis of biologically active compounds and their role in waste disposal techniques (Gagosz & Zard, 2006).
Structural and Spectroscopic Analysis
Compounds similar to 2,2,2-trifluoroethylacetamide derivatives have been prepared and analyzed to understand their structural and spectroscopic features, providing insights into their potential applications in material science and chemical engineering (Sterkhova, М. Lazarev, & N. F. Lazareva, 2019).
Chemical Reactions and Interactions
Conformational Studies
The conformation and polarity of chloroacetamide derivatives, including those with methylsulfanyl phenyl groups, have been explored through dipole moment measurements and quantum chemical calculations. Such studies aid in understanding the molecular behavior in different environments and can inform the development of new chemicals with tailored properties (Ishmaeva et al., 2015).
Applications in Crystallography and Material Science
Crystallographic Data
Research on derivatives of chloroacetamide, including those with modifications on the phenyl ring, contributes to the field of crystallography by providing new powder diffraction data, which is essential for the identification and characterization of new materials. These studies are crucial for the development of potential pesticides and other chemical agents (Olszewska, Tarasiuk, & Pikus, 2011).
Novel Synthetic Pathways
Development of Chloroacetamide Derivatives
Innovative synthetic approaches for creating new chloroacetamide derivatives demonstrate the versatility of chloroacetamides in chemical synthesis. Such research highlights the potential for developing novel compounds for various applications, including pharmaceuticals and agrochemicals (Aizina, Rozentsveig, & Levkovskaya, 2011).
Propriétés
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClF3NO/c1-6(2)4-13(7(14)3-9)5-8(10,11)12/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLJLPCVCAOXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)


![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)


![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)




![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)
